molecular formula C26H22F3N7O2 B12418498 8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one

8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one

Cat. No.: B12418498
M. Wt: 521.5 g/mol
InChI Key: RGHLRMNPUGUZEY-UHFFFAOYSA-N
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Description

CQ211 is a potent and selective inhibitor of Right Open Reading Frame Kinase 2 (RIOK2). It has demonstrated significant proliferation inhibitory activity against various cancer cell lines in vitro. The compound has a high binding affinity with a dissociation constant (Kd) of 6.1 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CQ211 involves multiple steps, including the formation of a triazoloquinoline core structure. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for CQ211 are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

CQ211 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of CQ211 .

Scientific Research Applications

CQ211 has a wide range of scientific research applications, including:

Mechanism of Action

CQ211 exerts its effects by selectively inhibiting RIOK2. This inhibition leads to the suppression of ATPase activity and the phosphorylation of mammalian target of rapamycin (mTOR) in cancer cells. The compound shows high selectivity for RIOK2 and does not interact significantly with other kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CQ211 is unique due to its high selectivity and potency for RIOK2. It exhibits significant anti-proliferative activity against cancer cell lines and shows promising in vivo efficacy in mouse xenograft models .

Properties

Molecular Formula

C26H22F3N7O2

Molecular Weight

521.5 g/mol

IUPAC Name

8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-triazolo[4,5-c]quinolin-4-one

InChI

InChI=1S/C26H22F3N7O2/c1-38-22-7-3-16(14-31-22)15-2-5-20-18(12-15)24-23(25(37)32-20)33-34-36(24)17-4-6-21(19(13-17)26(27,28)29)35-10-8-30-9-11-35/h2-7,12-14,30H,8-11H2,1H3,(H,32,37)

InChI Key

RGHLRMNPUGUZEY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=N4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F

Origin of Product

United States

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